7-Ethoxy-5-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
4-[7-Ethoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazolo[1,5-c][1,3]benzoxazine core, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-ethoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl iodide, methylfurfural, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions
4-[7-Ethoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form phenols and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
4-[7-Ethoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[7-ethoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-Fur
5-Methylfurfural: A related compound with a furan ring and similar reactivity.
Properties
Molecular Formula |
C25H26N2O4 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
7-ethoxy-5-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H26N2O4/c1-4-28-18-12-10-17(11-13-18)25-27-21(15-20(26-27)22-14-9-16(3)30-22)19-7-6-8-23(29-5-2)24(19)31-25/h6-14,21,25H,4-5,15H2,1-3H3 |
InChI Key |
BAZVQJYTTJQAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(O4)C)C5=C(O2)C(=CC=C5)OCC |
Origin of Product |
United States |
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